1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine
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Overview
Description
1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with 2-thienyl hydrazine to form the thiazole ring. This intermediate is then reacted with appropriate reagents to form the final pyrazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings, respectively.
Scientific Research Applications
1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine can be compared with other thiazole derivatives such as:
- 4-[1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether
- 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications .
Biological Activity
1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₁Cl₂N₃OS |
Molecular Weight | 364.25 g/mol |
CAS Number | 5695-15-8 |
Density | 1.506 g/cm³ |
LogP | 5.847 |
These properties suggest a relatively high lipophilicity, which may influence its bioavailability and interaction with biological membranes.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exert anti-inflammatory effects by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines. This mechanism is particularly relevant in neurodegenerative diseases such as Parkinson's disease (PD), where inflammation plays a critical role in disease progression .
Anti-inflammatory Activity
Research indicates that compounds similar to this compound demonstrate significant anti-inflammatory effects. For instance, in vitro studies have shown that these compounds can inhibit nitric oxide (NO) production in activated microglial cells and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Neuroprotective Effects
In vivo studies have indicated that similar compounds can protect dopaminergic neurons from neurotoxic damage induced by MPTP, a neurotoxin used to model PD in mice. Treatment with these compounds has been shown to improve behavioral outcomes and reduce markers of inflammation in the brain .
Case Studies
-
Neuroprotection in Parkinson's Disease Models
- A study involving MPTP-intoxicated mice demonstrated that administration of the compound significantly reduced neuroinflammation and protected against dopaminergic neuron loss. Behavioral assessments indicated improvements in motor functions, suggesting potential therapeutic applications for neurodegenerative diseases .
- Inhibition of Pro-inflammatory Cytokines
Properties
IUPAC Name |
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-thiophen-2-ylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N4S2/c17-9-3-4-10(12(18)6-9)13-8-24-16(21-13)22-15(19)11(7-20-22)14-2-1-5-23-14/h1-8H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGIMICLZAQPOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N(N=C2)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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